N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(12-4-1-2-5-12)17-11-16(19,13-7-9-20-10-13)14-6-3-8-21-14/h3,6-10,12,19H,1-2,4-5,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNOYZUOZOIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide typically involves the following steps:
Formation of the furan rings: The furan rings can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid or furfural.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the furan rings, which can be achieved through reactions such as aldol condensation or Michael addition.
Formation of the cyclopentanecarboxamide moiety: The final step involves the coupling of the furan derivatives with cyclopentanecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings or the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans or hydroxyethyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The presence of furan rings and hydroxyethyl groups suggests potential interactions with various molecular targets through hydrogen bonding, π-π interactions, or covalent modifications.
Comparison with Similar Compounds
Structural Analogs from Hydrazine-Carbonothioyl Derivatives
describes six cyclopentanecarboxamide and cyclobutanecarboxamide derivatives with hydrazine-1-carbonothioyl functional groups (Table 1). These compounds share the carboxamide core but differ in substituents, impacting physicochemical properties:
Key Observations :
- Yield : Cyclopentanecarboxamide derivatives (2.12–2.15) exhibit moderate to high yields (56–66%), suggesting efficient synthetic routes for this class .
- Melting Points : Lower melting points (148–197°C) compared to cyclobutanecarboxamide analogs (e.g., 2.10: 201–202°C) indicate weaker intermolecular forces, possibly due to reduced ring strain in cyclopentane vs. cyclobutane .
- Substituent Effects : Electron-withdrawing groups (e.g., phenylthio in 2.13) lower melting points, while aromatic substituents (e.g., benzoyl in 2.14) increase thermal stability .
Functional Group Variations
The target compound replaces the hydrazine-carbonothioyl group in ’s analogs with a di-furan hydroxyethyl chain. This structural shift introduces:
Furan-Containing Analogs from Other Studies
and highlight furan-based carboxamides with distinct substituents:
- : Compounds like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) incorporate furan-3-carboxamide with hydrazinyl groups, emphasizing applications in heterocyclic chemistry .
- : Ranitidine-related compounds (e.g., USP31 entries) feature dimethylamino-methylfuran motifs, underscoring pharmaceutical relevance but differing significantly in backbone structure .
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 271.29 g/mol
- CAS Number : 2034621-81-1
Structural Features
The compound features two furan rings and a hydroxyethyl group, which play crucial roles in its biological interactions. The furan moieties are known for their ability to engage in π-π stacking interactions and hydrogen bonding, potentially influencing enzyme activity and receptor binding.
Anticancer Properties
Research indicates that compounds with furan rings exhibit significant anticancer activities. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. A study highlighted that compounds with furan moieties can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The presence of hydroxyl groups in the structure enhances the compound's ability to interact with inflammatory pathways. Studies suggest that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Antiviral Activity
Recent investigations into furan-containing compounds have identified them as potential inhibitors of viral proteases, particularly in the context of SARS-CoV-2. The structural similarities between these compounds and known inhibitors suggest that they may effectively disrupt viral replication processes .
Case Studies
- Anticancer Activity :
-
Anti-inflammatory Studies :
- In vitro assays demonstrated that compounds with similar structures significantly reduced TNF-α levels in activated macrophages, suggesting a robust anti-inflammatory effect .
- Antiviral Research :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC Value | Reference |
|---|---|---|---|
| F8–B22 | Anticancer | 1.55 μM | |
| F8–S43 | Antiviral | 10.76 μM | |
| F8–B6 | Anti-inflammatory | Not specified |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of Hydroxyethyl Intermediate :
- Reaction of furan derivatives with ethylene oxide under basic conditions.
-
Cyclization :
- Utilizing cyclization reactions to form the cyclopentanecarboxamide structure.
-
Purification :
- The final product is purified using standard techniques such as recrystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
